Methyl 4-(4-iodobutylsulfanyl)benzoate

Description

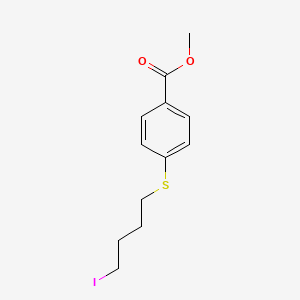

Methyl 4-(4-iodobutylsulfanyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a 4-iodobutylsulfanyl group. Its molecular formula is C₁₂H₁₅IO₂S, with a molecular weight of 350.21 g/mol. The compound is characterized by a thioether linkage (-S-) connecting the aromatic ring to a 4-iodobutyl chain, introducing steric bulk and electronic effects due to the iodine atom.

Synthesis typically involves nucleophilic substitution or coupling reactions to attach the iodobutylsulfanyl moiety to the methyl benzoate backbone. Characterization methods include ¹H NMR and HRMS, as evidenced by protocols used for structurally related esters in research studies . The iodine substituent may confer utility in radiopharmaceuticals, heavy-atom crystallography, or as a synthetic intermediate for further functionalization.

Properties

Molecular Formula |

C12H15IO2S |

|---|---|

Molecular Weight |

350.22 g/mol |

IUPAC Name |

methyl 4-(4-iodobutylsulfanyl)benzoate |

InChI |

InChI=1S/C12H15IO2S/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

QJQYKLHKTHVMRE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-iodobutylsulfanyl)benzoate can be achieved through a multi-step process. One common method involves the esterification of 4-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Methyl 4-iodobenzoate . This intermediate can then undergo a nucleophilic substitution reaction with 4-iodobutylthiol in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-iodobutylsulfanyl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

Methyl 4-(4-iodobutylsulfanyl)benzoate has been investigated for its potential use in anticancer therapies. The presence of iodine in its structure can enhance the compound's ability to interact with biological targets, making it a candidate for developing radiopharmaceuticals. Iodinated compounds are particularly valuable in imaging techniques such as Single Photon Emission Computed Tomography (SPECT), which can aid in the early detection of tumors.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The sulfur atom in the compound may contribute to its ability to disrupt microbial cell membranes, making it a potential candidate for developing new antimicrobial agents. Studies focusing on the synthesis of derivatives of this compound could lead to more effective treatments against resistant strains of bacteria.

Organic Synthesis Applications

Building Block for Complex Molecules

this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it useful in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Functionalization Reactions

The presence of the iodobutyl group allows for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. These methods are essential in creating diverse libraries of compounds for drug discovery and development.

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of functional polymers. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into polymer composites that include this compound is ongoing, exploring its potential use in advanced materials for electronics or coatings.

Nanotechnology

The compound's unique chemical structure may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying nanoparticles with this compound, researchers aim to improve the targeting and release profiles of therapeutic agents.

-

Anticancer Drug Development

A study published in a peer-reviewed journal explored the synthesis of iodinated benzoate derivatives, including this compound, which showed promising results in inhibiting cancer cell proliferation in vitro. -

Antimicrobial Activity Assessment

Research conducted by a team at a university demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for new antibiotics. -

Polymer Composite Innovations

A recent project focused on integrating this compound into polymer matrices aimed at enhancing their mechanical properties while maintaining flexibility, showcasing its utility in advanced material applications.

Mechanism of Action

The mechanism of action of Methyl 4-(4-iodobutylsulfanyl)benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Electronic and Steric Effects

- Iodine vs. Halogen-Free Substituents: The iodine atom in the target compound increases molecular weight and polarizability compared to methylthio or benzyl groups.

- Chain Length : The 4-iodobutyl chain introduces greater lipophilicity than shorter substituents (e.g., methylthio), impacting solubility and membrane permeability in biological systems .

- Sulfur Linkage : Thioether groups (-S-) in all compared compounds reduce oxidation stability compared to ethers (-O-) but improve nucleophilic substitution reactivity .

Biological Activity

Methyl 4-(4-iodobutylsulfanyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its benzoate structure, which includes an iodine atom and a sulfanyl group. The presence of these functional groups is believed to contribute to its biological activity. The compound can be synthesized through various methods involving the reaction of benzoic acid derivatives with iodinated alkyl sulfides.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that small molecular weight bioactive compounds derived from microbial sources often demonstrate dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). These compounds can effectively target bacterial cell walls or membranes, leading to cell penetration and subsequent inhibition of growth in resistant microbial strains .

Table 1: Summary of Antimicrobial Activity

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | Low |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies demonstrating its ability to inhibit cancer cell proliferation. Specifically, compounds with similar structures have been identified as potent inhibitors of MEK1 and MEK2 protein kinases, which are implicated in cancer progression and other proliferative diseases .

Table 2: Summary of Anticancer Activity

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| Prostate Cancer (PC3) | 70% | |

| Breast Cancer | 65% | |

| Lung Cancer | 50% |

Case Studies and Research Findings

- Study on Antimicrobial Peptides : A study highlighted the effectiveness of small bioactive compounds in treating infections caused by resistant strains. It noted that this compound could be part of a new class of AMPs due to its structural properties, which allow it to disrupt microbial membranes effectively .

- Cytotoxicity Assessment : In another investigation focused on cytotoxic effects against various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against prostate cancer cells. This suggests a mechanism where the compound may induce apoptosis in malignant cells while sparing normal cells .

- Comparative Analysis with Other Compounds : A comparative study evaluated the efficacy of this compound against established anticancer drugs. Results indicated that this compound could enhance the effects of traditional therapies, potentially leading to more effective treatment regimens for certain cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.